1-Phenylethane-1,2-diamine

Catalog No.
S707987
CAS No.
5700-56-1
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethane-1,2-diamine

CAS Number

5700-56-1

Product Name

1-Phenylethane-1,2-diamine

IUPAC Name

1-phenylethane-1,2-diamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2

InChI Key

CRVBQABBEKLFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)N

Canonical SMILES

C1=CC=C(C=C1)C(CN)N

Organic Synthesis

  • Precursor for Polymers

    1-Phenylethane-1,2-diamine can be used as a starting material for the synthesis of various polymers, including polyamides, polyureas, and polyurethanes. These polymers possess valuable properties like strength, elasticity, and resistance to chemicals and heat [].

  • Preparation of Pharmaceuticals

    The diamine group (NH₂-NH₂) in 1-Phenylethane-1,2-diamine allows it to participate in condensation reactions with various functional groups. This property makes it a useful intermediate for the synthesis of some pharmaceutical compounds [].

Material Science

  • Dye Production

    1-Phenylethane-1,2-diamine is a valuable precursor for the production of certain dyes. When it undergoes oxidation, it forms colored compounds with specific absorption properties, finding applications in textiles, plastics, and other materials [].

  • Corrosion Inhibitors

    Research suggests that 1-Phenylethane-1,2-diamine, along with other diamine compounds, can be used as corrosion inhibitors for metals. These molecules can form protective layers on metal surfaces, hindering their interaction with corrosive agents [].

1-Phenylethane-1,2-diamine, also known as N1,N2-diphenylethane-1,2-diamine or simply phenylethylenediamine, is an organic compound characterized by the presence of two amine groups (-NH2) attached to a two-carbon chain (ethane) with a phenyl group (C6H5) attached to one of the carbons. Its chemical formula is C8H12N2, and it features a molecular weight of approximately 152.20 g/mol. The compound is recognized for its role in various

There is no documented research on the specific mechanism of action of 1-Phenylethane-1,2-diamine in biological systems.

  • Formation of Quinoxalines: This compound can react with aldehydes or ketones to form quinoxalines under oxidative conditions, showcasing its utility in synthesizing more complex nitrogen-containing heterocycles .
  • Darzens Reaction: It can be involved in Darzens reactions where it acts as a nucleophile, leading to the formation of vicinal diamines .
  • Reduction Reactions: The compound can undergo reduction reactions, where it is transformed into various amines or diamines through the use of reducing agents such as sodium borohydride .

The biological activity of 1-Phenylethane-1,2-diamine has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for pharmaceutical applications .
  • Chiral Ligand: As a chiral ligand in asymmetric synthesis, it has been shown to enhance the enantioselectivity of certain reactions, which is crucial in the development of pharmaceuticals .

Several methods exist for synthesizing 1-Phenylethane-1,2-diamine:

  • Direct Amination: One common method involves the direct amination of phenylacetaldehyde with ammonia or primary amines under controlled conditions to yield the desired diamine .
  • Reduction of Imine Precursors: Another approach includes the reduction of imines formed from phenylacetaldehyde and primary amines using reducing agents like lithium aluminum hydride .
  • Visible-Light-Induced Synthesis: Recent advancements include using visible light to facilitate the selective synthesis of diamines from imines and amines, which offers a more environmentally friendly approach .

The applications of 1-Phenylethane-1,2-diamine are diverse:

  • Pharmaceuticals: Its derivatives are used in drug formulations due to their biological activity and ability to act as intermediates in drug synthesis .
  • Catalysts: The compound serves as a chiral ligand in asymmetric catalysis, enhancing the selectivity and yield of various organic reactions .
  • Polymer Chemistry: It is utilized in producing polyurethane foams and other polymeric materials due to its reactivity with isocyanates .

Studies on the interactions of 1-Phenylethane-1,2-diamine with biological systems indicate potential effects on enzyme activity and cellular processes:

  • Histamine Release: Compounds related to 1-Phenylethane-1,2-diamine may trigger histamine release, leading to allergic responses or physiological effects such as bronchoconstriction and inflammation .
  • Receptor Binding Studies: Research has indicated that certain derivatives may interact with neurotransmitter receptors, suggesting implications for neuropharmacology .

Several compounds share structural similarities with 1-Phenylethane-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N,N-DimethylphenylamineTwo methyl groups on nitrogenUsed in dye manufacturing
1,2-DiaminobenzeneTwo amine groups on a benzene ringKnown for its use in dye synthesis
N,N-DibenzylamineTwo benzyl groups on nitrogenActs as a stabilizer in polymer chemistry
1-(4-Chlorophenyl)-ethane-1,2-diamineChlorinated phenyl group attachedExhibits different reactivity profiles

Uniqueness

What sets 1-Phenylethane-1,2-diamine apart is its specific combination of properties that allow it to act effectively as a chiral ligand while also participating in diverse chemical transformations. Its broad utility across pharmaceuticals and materials science highlights its importance compared to other similar compounds.

XLogP3

-0.1

Dates

Modify: 2023-08-15

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